2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is favored due to its efficiency and the availability of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. The use of non-nucleophilic solvents like tert-butanol can also improve the reaction outcome .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A basic nitrogenous heterocycle with various biological activities.
Imidazo[2,1-a]pyridine: Known for its antineoplastic properties.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits antimalarial activity.
Uniqueness: 2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a chlorophenyl and a methoxy group, which enhances its chemical reactivity and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI Key |
FBIOWLVWBYWASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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